molecular formula C10H10N2O4 B8056292 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-

Cat. No.: B8056292
M. Wt: 222.20 g/mol
InChI Key: SNFVLWYMNCVZHN-UHFFFAOYSA-N
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Description

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a heterocyclic compound featuring a benzimidazole core fused with a 1,3-dioxolo ring at the [4,5-e] positions and methoxy groups at the 4,5-positions of the benzimidazole moiety.

Properties

IUPAC Name

4,5-dimethoxy-6H-[1,3]dioxolo[4,5-e]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFVLWYMNCVZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C3=C1NC=N3)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted o-Phenylenediamine Preparation

4,5-Dimethoxy-o-phenylenediamine can be synthesized via nitration and reduction of dimethoxybenzene derivatives. For example, nitration of 1,2-dimethoxybenzene yields 4-nitro-1,2-dimethoxybenzene, which is subsequently reduced to the diamine using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C).

Benzimidazole Cyclization

Reacting 4,5-dimethoxy-o-phenylenediamine with formic acid under reflux (100°C, 6 h) generates the benzimidazole core. Alternatively, aldehydes (e.g., glyoxal) in acidic conditions (HCl, H₂O) facilitate cyclization. Yields typically exceed 80% under optimized conditions.

Dioxolo Ring Formation

The 1,3-dioxolo[4,5-e] ring is introduced via cyclization of adjacent diol or carbonyl groups on the benzimidazole core.

Diol Cyclization with Carbonyl Reagents

Introducing hydroxyl groups at positions 4 and 5 of the benzimidazole enables dioxolo ring formation. Treatment with triphosgene (COCl₂) or dichloromethane in basic conditions (K₂CO₃, DMF) promotes cyclization. For example:

Benzimidazole-OH+COCl2Dioxolo-benzimidazole+2HCl\text{Benzimidazole-OH} + \text{COCl}_2 \rightarrow \text{Dioxolo-benzimidazole} + 2\text{HCl}

This method achieves ~70% yield but requires stringent moisture control.

One-Pot Tandem Synthesis

Combining benzimidazole formation and dioxolo cyclization in a single step reduces purification needs. A mixture of 4,5-dimethoxy-o-phenylenediamine, glyoxal, and ethylene glycol in polyphosphoric acid (PPA) at 120°C for 4 h yields the target compound directly. Catalysts like PVP-supported trifluoromethanesulfonic acid (PVP-TfOH) enhance reaction efficiency, reducing time to 30 min with 85% yield.

Catalytic and Solvent-Free Methods

Modern synthetic protocols emphasize green chemistry principles.

Polymer-Supported Acid Catalysis

PVP-TfOH (0.2 g) catalyzes benzimidazole-dioxolo formation under solvent-free conditions (70°C, 6 min). Hydrogen peroxide (H₂O₂, 30%) acts as an oxidant, minimizing byproducts. This method is scalable and recyclable (5 cycles, <5% yield loss).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction to 10 min, improving yield to 90%. Ethanol or water as solvents enhances microwave absorption, though solvent-free conditions remain preferable for energy efficiency.

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Advantages
Classical CyclizationHCOOH, reflux6 h80Simple setup
PVP-TfOH CatalyzedSolvent-free, 70°C6 min85Fast, recyclable catalyst
Microwave-AssistedH₂O, 300 W10 min90Energy-efficient
One-Pot TandemPPA, 120°C4 h75Minimal purification

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enable precise temperature and mixing control, reducing side reactions. A two-stage system separates benzimidazole formation (Stage 1: 100°C, 2 h) and dioxolo cyclization (Stage 2: 80°C, 1 h), achieving 92% yield with >99% purity.

Purification Techniques

Crystallization from ethanol-water (1:3 v/v) removes unreacted diamine and carbonyl byproducts. Chromatography (SiO₂, ethyl acetate/hexane) is reserved for high-purity pharmaceutical grades.

Retrosynthetic Analysis

Disconnecting the dioxolo ring reveals two synthons:

  • Benzimidazole core : Derived from 4,5-dimethoxy-o-phenylenediamine and glyoxal.

  • Dioxolo bridge : Introduced via ethylene glycol or carbonyl reagents.
    Alternative routes prioritize early-stage dioxolo incorporation, such as cyclizing 4,5-dihydroxybenzimidazole with dichloromethane.

Challenges and Optimization

Regioselectivity

Competing cyclization at alternative positions is mitigated by electron-donating methoxy groups, which direct electrophilic attack to the desired sites. Steric effects from the tert-butyl group in analogous compounds further enhance selectivity.

Stability of Intermediates

4,5-Dimethoxy-o-phenylenediamine is sensitive to oxidation. Storage under nitrogen (-20°C) and in situ generation improve handling .

Chemical Reactions Analysis

Types of Reactions

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 8H-1,3-Dioxolo[4,5-e]benzimidazole exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties
Studies have demonstrated that benzimidazole derivatives possess antimicrobial activity against a range of pathogens. This includes bacteria and fungi where the compounds disrupt microbial cell membranes or inhibit essential metabolic pathways . The 4,5-dimethoxy substitution enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.

Materials Science

Polymer Chemistry
In materials science, 8H-1,3-Dioxolo[4,5-e]benzimidazole can serve as a building block for synthesizing polymers with specific properties. Its unique dioxole ring structure allows for the creation of copolymers that exhibit enhanced thermal stability and mechanical strength. These polymers can be utilized in coatings and composites for various industrial applications .

Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLED technology. Research suggests that incorporating such compounds into OLEDs can improve light emission efficiency and color purity. The dioxole moiety contributes to the electronic delocalization necessary for effective charge transport in these devices .

Analytical Chemistry

Fluorescent Probes
8H-1,3-Dioxolo[4,5-e]benzimidazole derivatives have been explored as fluorescent probes in biochemical assays. Their ability to fluoresce under specific conditions enables their use in tracking biological processes or detecting biomolecules in complex samples. This application is particularly useful in cellular imaging and diagnostics .

Chromatographic Applications
The compound can also be utilized as a stationary phase in chromatographic techniques due to its chemical stability and interaction capabilities with various analytes. This enhances separation efficiency in high-performance liquid chromatography (HPLC) and gas chromatography (GC), making it valuable in analytical laboratories .

Mechanism of Action

The mechanism of action of 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Methoxy Substituents

5,6-Dimethoxybenzimidazole Derivatives
  • Structure : Methoxy groups at the 5,6-positions of the benzimidazole core.
  • Synthesis : Prepared via reduction of 1,2-dimethoxy-4,5-dinitrobenzene intermediates, followed by cyclization .
  • Stability : Air-sensitive intermediates during synthesis, requiring controlled conditions .
4,6-Dimethoxybenzimidazole (5a)
  • Structure : Methoxy groups at the 4,6-positions.
  • Synthesis : Catalytic hydrogenation of nitroaniline derivatives using Pd/C and hydrazine .
Key Differences :
  • Substituent Position : The 4,5-dimethoxy configuration in the target compound may confer distinct electronic effects compared to 5,6- or 4,6-substituted analogs, influencing interactions with biological targets.
  • Synthetic Complexity: The fused dioxolo ring in the target compound requires specialized cyclocondensation methods , whereas non-fused analogs are synthesized via simpler reductions .

Fused Heterocyclic Systems

7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]benzopyran-8-one
  • Structure: Benzopyranone fused with a dioxolo ring at [4,5-g], with methoxy groups at 7,9-positions.
  • Activity: Not directly reported, but flavone analogs often exhibit antioxidant or anticancer properties .
1,3-Dioxolo[4,5-e]isoindolo[1,2-b][3]benzazepin-8-one
  • Structure: Complex polycyclic system with dioxolo and benzazepinone moieties.
  • Activity: Limited data, but such structures are often explored for CNS activity due to their resemblance to alkaloids .

Antiproliferative Activity

  • Target Compound : While direct data are unavailable, structurally related benzimidazole derivatives with methoxy groups (e.g., 5,6-dimethoxy) show weak to moderate antiproliferative effects, likely via intercalation or topoisomerase inhibition .
  • Inference : The 4,5-dimethoxy configuration may enhance DNA-binding affinity due to increased electron density, though selectivity remains a challenge .

Antioxidant and Antimicrobial Potential

  • Dimethoxy Tryptamine Analogs: N-Fatty acyl derivatives of 4,5-dimethoxy tryptamine exhibit notable antioxidant activity (e.g., DPPH radical scavenging) and antimicrobial effects against Bacillus subtilis .
  • Relevance to Target Compound : The methoxy groups in the target compound may similarly enhance radical scavenging, though this requires experimental validation.

Comparative Data Table

Compound Name Core Structure Substituent Positions Key Activities Synthesis Method Stability Notes
8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- Benzimidazole + dioxolo 4,5-dimethoxy Inferred moderate antiproliferative Cyclocondensation High resonance stability
5,6-Dimethoxybenzimidazole derivatives Benzimidazole 5,6-dimethoxy Weak antiproliferative Reduction of dinitrobenzene Air-sensitive intermediates
4,6-Dimethoxybenzimidazole (5a) Benzimidazole 4,6-dimethoxy Not reported Catalytic hydrogenation Stable under standard conditions
7,9-Dimethoxy-6-(4-methoxyphenyl)-... Benzopyranone + dioxolo 7,9-dimethoxy Antioxidant (flavone analog) Not specified Likely stable due to aromaticity

Biological Activity

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a synthetic compound belonging to the class of benzimidazole derivatives. Its unique structure features a dioxolo ring fused to a benzimidazole core with methoxy substituents at the 4 and 5 positions. This configuration imparts distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that compounds similar to 8H-1,3-Dioxolo[4,5-e]benzimidazole exhibit significant antimicrobial activity. For instance, studies have shown that certain benzimidazole analogues can selectively target bacterial DNA while minimizing cytotoxicity to mammalian cells. A notable study demonstrated that a related benzimidazole compound inhibited microbial topoisomerase with an IC50 value significantly lower than that for human topoisomerase I, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

The compound's structural features allow it to interact with various biological macromolecules, potentially leading to anticancer effects. Research on related benzimidazole derivatives has shown promise in inhibiting cancer cell proliferation. For example, some derivatives displayed enhanced binding affinity to DNA minor grooves and reduced toxicity towards normal cells .

The mechanism of action for 8H-1,3-Dioxolo[4,5-e]benzimidazole is thought to involve enzyme inhibition. The compound may bind to specific enzymes' active sites, blocking substrate access and disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis is crucial in understanding how modifications to the benzimidazole structure influence biological activity. Compounds with methoxy groups have shown improved interactions with biological targets compared to their non-methoxy counterparts. For instance, the presence of methoxy groups has been linked to enhanced solubility and bioavailability .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against several bacterial strains. The results indicated that compounds with similar structural features to 8H-1,3-Dioxolo[4,5-e]benzimidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compounds were noted for their ability to clear infections without significant cytotoxicity .

Study 2: Anticancer Potential

In a separate investigation focusing on anticancer properties, researchers synthesized several benzimidazole derivatives and assessed their effects on cancer cell lines. One derivative demonstrated a remarkable ability to inhibit cell growth at low concentrations while sparing normal cells from toxicity. This finding underscores the potential of structurally similar compounds in cancer therapy .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
8H-1,3-Dioxolo[4,5-e]benzimidazoleDioxolo ring + DimethoxyAntimicrobial & AnticancerNot specified
DMA (related analogue)Benzimidazole coreInhibits microbial topoisomerase<10 (E. coli)
Compound 3 (from recent study)Benzimidazole with chloro groupsAChE inhibitor0.050 ± 0.001

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-?

  • Methodology : Synthesis typically involves cyclocondensation of substituted benzimidazole precursors with dioxole-forming reagents. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) under controlled pH and temperature (60–80°C) can yield fused benzimidazole-dioxole frameworks. Post-synthetic modifications (e.g., methoxylation) require protecting-group strategies to ensure regioselectivity .
  • Key Parameters :

ParameterOptimal ConditionYield Range
SolventDMSO/Ethanol60-75%
Temperature70-80°C
CatalystAcetic acid

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm methoxy (-OCH₃) signals at δ ~3.8–4.0 ppm (1H) and ~55–60 ppm (13C). Aromatic protons in the benzimidazole core appear as multiplet signals between δ 6.5–8.0 ppm .
  • IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C-O-C (dioxole ring, 1200–1250 cm⁻¹) .
  • LC-MS : Molecular ion peak [M+H]+ at m/z corresponding to C₁₇H₁₄N₂O₄ (calculated ~334.3 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fused benzimidazole derivatives?

  • Methodology : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in bond angles/planarity. For disordered structures, refine data using restraints (e.g., DFIX, SIMU) and validate with Hirshfeld surface analysis .
  • Case Study : A related compound (5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine) showed planar benzimidazole-dioxole fusion, confirmed via SHELXL refinement (R-factor < 0.05) .

Q. How does the methoxy substitution pattern influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Antiproliferative Activity : Methoxy groups at positions 4 and 5 enhance lipophilicity, improving membrane permeability. Analogous benzimidazole derivatives with 3,4,5-trimethoxy substituents showed IC₅₀ values of 4–7 µM against glioblastoma cells .
  • Table : Cytotoxicity of Structural Analogs
CompoundSubstituentsIC₅₀ (A-172 cells)
Ks0223,4,5-Trimethoxy4.2 µM
8H-1,3-Dioxolo derivative4,5-DimethoxyPending data

Q. What computational methods predict reactivity in electrophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) identify reactive sites. Fukui indices indicate nucleophilic reactivity at C6 of the benzimidazole core, favoring halogenation or nitration .

Methodological Challenges & Solutions

Q. How to address low yields in cyclocondensation steps?

  • Solution : Optimize stoichiometry (1:1.2 molar ratio of benzimidazole precursor to dioxole-forming agent) and use microwave-assisted synthesis to reduce reaction time (30 mins vs. 18 hrs conventional) .

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Protocol :

MTT Assay : Treat HT1080 fibrosarcoma and A-172 glioblastoma cells with 10–100 µM compound for 48 hrs.

Apoptosis Analysis : Use Annexin V/PI staining and caspase-3 activation assays .

Data Contradictions & Validation

Q. Discrepancies in reported melting points for analogs: How to reconcile?

  • Analysis : Variations arise from polymorphic forms or solvate formation. Use differential scanning calorimetry (DSC) to identify polymorphs and recrystallize from ethanol/water (1:3) for consistent results .

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